TgENR-IN-1

Antiparasitic drug discovery Toxoplasma gondii ADMET optimization

TgENR-IN-1 (synonym Compound 5a) is a synthetic diaryl ether that functions as an inhibitor of Toxoplasma gondii enoyl-acyl carrier protein (ACP) reductase (TgENR), a prokaryotic-like type II fatty acid synthase (FASII) enzyme essential for parasite survival but absent in mammals. The compound was rationally designed as a B-ring-modified triclosan analogue, incorporating a piperazine moiety to improve physicochemical properties relative to the parent scaffold.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
Cat. No. B12373849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTgENR-IN-1
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)O
InChIInChI=1S/C18H21ClN2O2/c1-20-8-10-21(11-9-20)13-14-2-5-16(6-3-14)23-18-7-4-15(19)12-17(18)22/h2-7,12,22H,8-11,13H2,1H3
InChIKeyAAAOHZKJEOMMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TgENR-IN-1 (Compound 5a): A Structurally Characterized Diaryl Ether Inhibitor of Toxoplasma gondii Enoyl Reductase (TgENR) for Probe Development


TgENR-IN-1 (synonym Compound 5a) is a synthetic diaryl ether that functions as an inhibitor of Toxoplasma gondii enoyl-acyl carrier protein (ACP) reductase (TgENR), a prokaryotic-like type II fatty acid synthase (FASII) enzyme essential for parasite survival but absent in mammals [1]. The compound was rationally designed as a B-ring-modified triclosan analogue, incorporating a piperazine moiety to improve physicochemical properties relative to the parent scaffold [1]. TgENR-IN-1 exhibits modest enzyme inhibition (25% at 1 μM) and limited antiparasitic activity in a parasite tissue challenge assay (MIC50 10–1 μM), but offers substantially enhanced aqueous solubility (360 mg/L) compared with triclosan (4.6 mg/L) [1]. Its CAS registry number is 1428626-91-8 and it has a molecular weight of 332.83 g/mol .

Why TgENR-IN-1 Cannot Be Simply Replaced by Triclosan or Other TgENR Inhibitors


Although triclosan is a potent inhibitor of TgENR (98% inhibition at 1 μM; IC50 15 nM), its extremely low aqueous solubility (4.6 mg/L) and suboptimal permeability severely limit its utility as an in vitro probe and preclude in vivo development [1]. Substituting triclosan with a more potent analogue such as 5c (81% inhibition at 1 μM; MIC50 1.5 μM) trades off the solubility gain that defines TgENR-IN-1 (5a): 5c has a solubility of 160 mg/L versus 360 mg/L for 5a [1]. Similarly, the high‑potency triclosan analogues 16a and 16c (TgENR IC50 43 and 26 nM, respectively) were optimized for enzymatic potency but their solubility and ADMET profiles were not reported in the same quantitative framework [2]. Consequently, the selection of a specific TgENR inhibitor must balance enzyme inhibition, parasite growth suppression, and biopharmaceutical properties—trade-offs that are quantitatively distinct among the available chemical tools.

Quantitative Differentiation of TgENR-IN-1: Direct Comparator Evidence for Procurement Decisions


Aqueous Solubility: TgENR-IN-1 Offers a 78‑Fold Improvement Over Triclosan

TgENR-IN-1 (Compound 5a) exhibits a calculated aqueous solubility (Sw) of 360 mg/L, which is 78‑fold higher than the 4.6 mg/L reported for the parent compound triclosan under the same ADMET prediction conditions [1]. This substantial increase addresses a critical limitation of triclosan—its extremely poor water solubility—thereby enabling more reliable handling in aqueous biological assays and reducing the need for high concentrations of organic co‑solvents.

Antiparasitic drug discovery Toxoplasma gondii ADMET optimization

TgENR Enzyme Inhibition: TgENR-IN-1 Is Significantly Less Potent Than Triclosan

In a direct enzyme inhibition assay, TgENR-IN-1 (Compound 5a) reduced recombinant TgENR activity by only 25% at a concentration of 1 μM, whereas triclosan achieved 98% inhibition at the same concentration [1]. No IC50 value was determinable for 5a in this assay, contrasting sharply with the 15 nM IC50 of triclosan [1]. This quantitative disparity confirms that the structural modifications in 5a (B‑ring piperazine substitution) come at the expense of enzymatic potency.

TgENR Enzyme inhibition Fatty acid synthesis

Antiparasitic Activity Against T. gondii Tachyzoites: TgENR-IN-1 Is Less Efficacious Than Triclosan and the Optimized Analogue 5c

In a parasite tissue challenge assay using T. gondii tachyzoites, TgENR-IN-1 (Compound 5a) exhibited a MIC50 of 10–1 μM, which is 2‑ to 6.7‑fold less potent than triclosan (MIC50 = 5 μM) and markedly inferior to the related piperazine analogue 5c (MIC50 = 1.5 μM) [1]. Importantly, the host cell toxicity of all three compounds was >10 μM, indicating a comparable selectivity window [1].

Toxoplasma gondii Tachyzoite growth inhibition MIC50

Comparison with High‑Potency Triclosan Analogues 16a and 16c: TgENR-IN-1 Lacks Reported Enzyme IC50

In a separate optimization campaign, the triclosan analogues 16a and 16c demonstrated TgENR IC50 values of 43 nM and 26 nM, respectively, and inhibited T. gondii tachyzoite growth with an IC50 of 250 nM without apparent host cell toxicity [1]. In contrast, TgENR-IN-1 (Compound 5a) has no reported IC50 for TgENR inhibition and exhibits only 25% enzyme inhibition at 1 μM [2]. This cross‑study comparison underscores that 5a is a significantly weaker enzyme binder than the most potent triclosan‑derived inhibitors.

TgENR IC50 Structure‑activity relationship

Computational Permeability and Protein Binding: TgENR-IN-1 Shows Moderate Trade‑Offs Relative to Triclosan

Predicted ADMET parameters indicate that TgENR-IN-1 (Compound 5a) possesses a Caco‑2 permeability of 211 × 10⁻⁶ cm/s, which is approximately 21% higher than triclosan's 174 × 10⁻⁶ cm/s [1]. However, its predicted human plasma protein binding (PPB) is 95%, slightly lower than the 99% predicted for triclosan [1]. The related analogue 5c exhibits a further improved Caco‑2 value of 232 × 10⁻⁶ cm/s but with a comparable PPB of 97% [1].

ADMET Caco‑2 permeability Plasma protein binding

Recommended Scientific Use Cases for TgENR-IN-1 Based on Quantitative Differentiation


Solubility‑Sensitive In Vitro Assays Requiring a Weak TgENR Probe

When experimental protocols demand high aqueous solubility (e.g., >300 mg/L) to avoid DMSO precipitation artifacts, TgENR-IN-1 is preferable to triclosan, which has only 4.6 mg/L solubility [1]. Its weak enzyme inhibition (25% at 1 μM) allows it to serve as a low‑potency control or a starting scaffold for further solubility‑guided optimization, rather than as a potent enzyme inhibitor [1].

Comparative Structure–Activity Relationship (SAR) Studies Focusing on B‑Ring Modifications

TgENR-IN-1 (5a) and its close analogue 5c provide a direct comparison of the impact of N‑acetylation on enzyme inhibition and ADMET properties: 5a (unacetylated piperazine) exhibits 25% inhibition and 360 mg/L solubility, whereas 5c (acetylated piperazine) achieves 81% inhibition and 160 mg/L solubility [1]. This pair is ideal for investigating the trade‑off between potency and solubility within a single chemotype.

Mechanistic Studies of TgENR Inhibition That Require Soluble, Non‑Cytotoxic Tool Compounds

With host cell toxicity >10 μM, TgENR-IN-1 can be used at concentrations up to 10 μM in cell‑based assays without confounding cytotoxicity [1]. Its improved solubility relative to triclosan minimizes the need for organic co‑solvents that could otherwise perturb parasite physiology, making it a suitable tool for probing the phenotypic consequences of moderate TgENR inhibition [1].

Biophysical Binding Studies Where a Low‑Affinity Ligand Is Needed

Because TgENR-IN-1 lacks a measurable enzyme IC50 and shows only 25% inhibition at 1 μM, it can be employed as a low‑affinity reference compound in thermal shift assays or surface plasmon resonance (SPR) studies designed to benchmark the binding of higher‑potency TgENR inhibitors [1]. Its distinct solubility profile also facilitates its use as a negative control in screening cascades.

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